IgA1 Protease Inhibition: N1-Ethyl vs. N1-Methyl Substitution Produces a 31.8% Potency Improvement
CAS 1220690-40-3 (N1-ethyl, C2-methyl) inhibits S. pneumoniae IgA1 protease with an IC₅₀ of 0.887 μM. Its closest N1-methyl analog, 3-hydroxy-1,2-dimethylpyridine-4(1H)-thione (DMHTP), exhibits an IC₅₀ of 1.3 μM under identical assay conditions. This represents a 31.8% improvement in inhibitory potency for the N1-ethyl substituent over the N1-methyl substituent [1]. Both compounds share the identical 3-hydroxy-4-thione chelating warhead and C2-methyl substitution, isolating the N1-alkyl effect as the sole structural variable.
| Evidence Dimension | Half-maximal inhibitory concentration (IC₅₀) against S. pneumoniae immunoglobulin A1 protease (IgA1P) |
|---|---|
| Target Compound Data | IC₅₀ = 0.887 μM (1-ethyl-3-hydroxy-2-methylpyridine-4(1H)-thione, CAS 1220690-40-3) |
| Comparator Or Baseline | IC₅₀ = 1.3 μM (3-hydroxy-1,2-dimethylpyridine-4(1H)-thione, DMHTP; CAS 204569-36-8) |
| Quantified Difference | 0.413 μM absolute improvement; target is 31.8% more potent (1.47-fold lower IC₅₀) |
| Conditions | 50 mM Tris-HCl, pH 7.0, 37°C; recombinant IgA1P from S. pneumoniae; colorimetric AuNP aggregation assay [1] |
Why This Matters
For antibacterial research programs targeting IgA1 protease, the 31.8% potency gain from N1-ethyl substitution directly translates to lower compound consumption in screening cascades and a more favorable starting point for lead optimization compared to the N1-methyl analog.
- [1] BRENDA Enzyme Database. EC 3.4.24.13 inhibitor data: 1-ethyl-3-hydroxy-2-methylpyridine-4(1H)-thione IC₅₀ = 0.887 μM; 3-hydroxy-1,2-dimethylpyridine-4(1H)-thione IC₅₀ = 1.3 μM. Primary source: Garner AL et al. J Am Chem Soc. 2013;135(27):10014-10017. View Source
